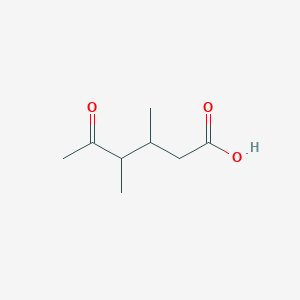

3,4-Dimethyl-5-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the 3rd and 4th positions and a keto group at the 5th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-oxohexanoic acid typically involves the alkylation of enolate ions. One common method is the alkylation of this compound with appropriate alkyl halides under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the enolate ion, followed by the addition of the alkyl halide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the continuous flow synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethyl-5-oxohexanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the most notable applications of 3,4-Dimethyl-5-oxohexanoic acid is in the synthesis of derivatives that exhibit anticancer activity. It is a precursor in the synthesis of didemnin analogs, which are macrocyclic depsipeptides known for their antineoplastic properties. Research has shown that derivatives of this compound can be modified to enhance their efficacy against cancer cells. For instance, the synthesis of protected derivatives allows for further functionalization leading to optically pure didemnins that have shown promise in preclinical studies .

Prodrug Development

The compound has also been utilized in the development of prodrugs, such as those designed for controlled release of active pharmaceutical ingredients like Camptothecin. The modification of this compound facilitates the creation of prodrugs that can release their active components within cancer cells, thereby improving therapeutic outcomes while minimizing side effects .

Biochemical Applications

Enzymatic Hydrolysis Studies

this compound is employed in studies involving enzymatic hydrolysis. It serves as a substrate for various lipases and esterases, enabling researchers to investigate enzyme kinetics and substrate specificity. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors or activators that can influence these pathways .

Metabolic Pathway Analysis

The compound's structure allows it to be integrated into metabolic pathway studies where its derivatives can serve as markers or substrates for various biochemical reactions. Such studies are essential for elucidating the roles of specific enzymes in metabolic processes and can lead to advancements in metabolic engineering .

Materials Science

Synthesis of Polymeric Materials

In materials science, this compound has been explored as a building block for synthesizing new polymeric materials. Its functional groups allow it to participate in polymerization reactions, leading to the development of materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings and adhesives | Improved adhesion and durability |

| Biomedical devices | Drug delivery systems | Controlled release mechanisms |

Case Study 1: Anticancer Derivatives

A study focused on synthesizing analogs of didemnin using this compound demonstrated significant cytotoxicity against various cancer cell lines. The research highlighted how modifications to this compound could enhance its selectivity and potency compared to existing therapies.

Case Study 2: Enzyme Kinetics

In a series of experiments examining the hydrolysis rates of this compound by different lipases, researchers found that certain enzymes exhibited higher activity levels at specific pH ranges. This information is vital for optimizing conditions in industrial applications where these enzymes are used.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 4,4-Dimethyl-5-oxohexanoic acid

- 5,5-Dimethyl-4-oxohexanoic acid

- 2,2-Dimethyl-5-oxohexanoic acid

Uniqueness

3,4-Dimethyl-5-oxohexanoic acid is unique due to the specific positioning of its methyl and keto groups, which confer distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Propiedades

IUPAC Name |

3,4-dimethyl-5-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(4-8(10)11)6(2)7(3)9/h5-6H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSBQKUGIQMETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.